molecular formula C16H14FN5O2 B4762353 N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide

Cat. No. B4762353
M. Wt: 327.31 g/mol
InChI Key: VBCOFWLWKBJRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized by scientists at Merck Research Laboratories in 1996 and has since been used in various scientific research studies.

Mechanism of Action

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide binds to the dopamine D4 receptor and inhibits its activity. This leads to a decrease in the release of dopamine, which is a neurotransmitter involved in various physiological processes such as reward, motivation, and pleasure.
Biochemical and Physiological Effects:
N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine, which may lead to a decrease in reward-seeking behavior. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to study the specific effects of dopamine D4 receptor inhibition. One limitation is that it may not accurately reflect the effects of dopamine D4 receptor inhibition in humans, as animal models may not fully represent human physiology.

Future Directions

There are several future directions for research involving N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide. One direction is to study its effects on other physiological processes such as learning and memory. Another direction is to study its effects in human subjects, as it may have potential therapeutic applications for conditions such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide and its potential side effects.

Scientific Research Applications

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide has been used in various scientific research studies. It has been shown to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in various physiological processes such as cognition, emotion, and motor function.

properties

IUPAC Name

N-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-11(23)18-13-4-8-15(9-5-13)24-10-16-19-20-21-22(16)14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCOFWLWKBJRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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